molecular formula C8H6F3NO2 B1339776 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one CAS No. 116548-05-1

3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No.: B1339776
CAS No.: 116548-05-1
M. Wt: 205.13 g/mol
InChI Key: OCXZQCGYAFJZQA-UHFFFAOYSA-N
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Description

Molecular Structure and Formula

3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one exhibits a well-defined molecular structure characterized by its molecular formula C8H6F3NO2 and molecular weight of 205.13 grams per mole. The compound represents a heterocyclic structure that features a dihydropyridine ring system as its core framework, with specific substitution patterns that significantly influence its chemical behavior and properties. The structural architecture incorporates a six-membered nitrogen-containing ring that has been partially saturated, distinguishing it from fully aromatic pyridine derivatives while maintaining key heterocyclic characteristics.

The molecular composition analysis reveals the presence of eight carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms, arranged in a specific three-dimensional configuration that defines the compound's unique chemical identity. This molecular arrangement creates a distinctive chemical entity that belongs to the broader family of dihydropyridinone derivatives, yet possesses unique characteristics due to its specific substitution pattern.

Molecular Parameter Value
Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
Chemical Abstracts Service Number 116548-05-1
Total Atom Count 20
Heavy Atom Count 14

Properties

IUPAC Name

3-acetyl-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4(13)5-2-3-6(8(9,10)11)12-7(5)14/h2-3H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXZQCGYAFJZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554902
Record name 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116548-05-1
Record name 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a trifluoromethyl ketone with a suitable amine, followed by cyclization to form the dihydropyridinone ring . The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 3-acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one lies in its substitution pattern:

  • Position 3 : Acetyl group (COCH₃), which is bulkier and more electron-withdrawing than methyl or other alkyl groups.
  • Position 6 : Trifluoromethyl group (CF₃), a strong electron-withdrawing substituent.

In contrast:

  • 6-Methyl-3-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 1425970-82-6) has a methyl group at position 6 and CF₃ at position 3 .
  • 6-Methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 22123-19-9) features CF₃ at position 4 and methyl at position 6 .

These positional differences significantly alter electronic and steric properties. For example, CF₃ at position 6 (as in the target compound) may create distinct dipole moments compared to CF₃ at positions 3 or 4.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents (Position) Density (g/cm³) Boiling Point (°C) pKa
This compound Not Available C₈H₆F₃NO₂ 205.12 (calc.) 3-Acetyl, 6-CF₃ - - -
6-Methyl-3-(trifluoromethyl)-1,2-dihydropyridin-2-one 1425970-82-6 C₇H₆F₃NO 177.12 3-CF₃, 6-Methyl 1.315±0.06 233.5±40.0 9.77±0.10
6-Methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one 22123-19-9 C₇H₆F₃NO 177.12 4-CF₃, 6-Methyl - - -

Key observations:

  • Molar Mass : The acetyl group increases the target compound’s molar mass by ~28 g/mol compared to methyl-substituted analogs.
  • Boiling Point : The higher polarity of the acetyl group may elevate the boiling point relative to the 233.5°C reported for 6-methyl-3-CF₃ .
  • Acidity (pKa) : The pKa of 9.77 for 6-methyl-3-CF₃ reflects the NH group’s acidity. The acetyl group in the target compound is expected to lower the pKa (increased acidity) due to its electron-withdrawing nature.

Reactivity and Stability

  • Electrophilic Reactivity : The acetyl group may direct electrophilic attacks to specific ring positions, unlike methyl or CF₃ groups.
  • Hydrolytic Stability : The acetyl moiety could render the compound susceptible to hydrolysis under acidic/basic conditions, whereas CF₃ and methyl groups enhance stability .
  • Solubility : The acetyl group’s polarity may improve aqueous solubility compared to methyl-substituted analogs, though the CF₃ group counterbalances this by increasing lipophilicity.

Biological Activity

3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound characterized by its molecular formula C8H6F3NO2C_8H_6F_3NO_2 and a molecular weight of 205.13 g/mol. This compound features a dihydropyridine ring with an acetyl group and a trifluoromethyl substituent, which significantly influence its chemical reactivity and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structural uniqueness of this compound can be summarized in the following table:

Property Details
Molecular Formula C8H6F3NO2C_8H_6F_3NO_2
Molecular Weight 205.13 g/mol
Structural Features Dihydropyridine ring, Acetyl group, Trifluoromethyl group
IUPAC Name 3-acetyl-6-(trifluoromethyl)-1H-pyridin-2-one

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may act on various targets, including:

  • Calcium Channel Blockers : Similar compounds have shown efficacy in modulating calcium channels, which play a crucial role in cellular signaling.
  • Vanilloid Receptor Antagonists : The structure suggests potential interactions with vanilloid receptors involved in pain signaling pathways.

2. Oxidative Stress Modulation

The interaction of this compound with the Nrf2-Keap1 pathway has been studied for its implications in oxidative stress. The Nrf2 transcription factor regulates antioxidant response genes, and compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are of interest for treating diseases associated with oxidative stress and inflammation .

The mechanism of action for this compound involves:

  • Binding Affinity : The trifluoromethyl group enhances binding to target proteins, leading to inhibition or modulation of their activity.
  • Biochemical Pathways : The compound's interaction with specific molecular targets can affect various biochemical pathways, contributing to its observed biological effects.

Case Studies

Several studies have highlighted the biological activity of compounds structurally similar to this compound:

Study 1: Calcium Channel Blocker Activity

A study demonstrated that derivatives of dihydropyridinones exhibited significant calcium channel blocking activity. The presence of trifluoromethyl groups was correlated with increased potency.

Study 2: Nrf2 Activation

Research focused on the Nrf2 pathway showed that certain dihydropyridinones could inhibit the Keap1-Nrf2 interaction, leading to enhanced expression of antioxidant genes. This suggests potential therapeutic applications in conditions characterized by oxidative stress .

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reactions : A common method includes the reaction of a trifluoromethyl ketone with an appropriate amine followed by cyclization.

Summary Table of Synthesis Methods

Method Description
Condensation with Trifluoromethyl KetoneReaction with suitable amines followed by cyclization
Electrophilic FluorinationUse of Selectfluor for fluorination of dihydropyridines

Q & A

Q. Tables for Key Data

Property Value/Description Reference
Predicted pKa~9.67 (for CF₃-pyridinones)
Melting Point Range150–153°C (analogous CF₃-pyridinone)
Recommended StorageInert atmosphere, 2–8°C
Hazard CodesR36/37/38 (irritant), R20/21 (inhalation)
HPLC Elution (C18)Water/ACN + 0.1% TFA, gradient

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